molecular formula C22H19N3S B11352303 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11352303
M. Wt: 357.5 g/mol
InChI Key: MKOUIFABTMMXAX-UHFFFAOYSA-N
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Description

2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate protein-protein interactions, leading to its observed biological effects .

Properties

Molecular Formula

C22H19N3S

Molecular Weight

357.5 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C22H19N3S/c1-15-6-8-17(9-7-15)19-13-26-22-20(19)21(23-14-24-22)25-11-10-16-4-2-3-5-18(16)12-25/h2-9,13-14H,10-12H2,1H3

InChI Key

MKOUIFABTMMXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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